BenchChemオンラインストアへようこそ!

5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

SDHI fungicide intermediate regioisomeric building block pyrazole carboxamide scaffold

5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1384427-29-5, MFCD22196671) is a fluorinated pyrazole-4-carboxylic acid building block with molecular formula C₇H₈F₂N₂O₂ and molecular weight 190.15 g/mol. It belongs to the class of difluoromethyl-substituted pyrazole carboxylic acids that serve as critical synthetic intermediates in agrochemical discovery, particularly for succinate dehydrogenase inhibitor (SDHI) fungicides.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15 g/mol
CAS No. 1384427-29-5
Cat. No. B1430167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
CAS1384427-29-5
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)O)C(F)F)C
InChIInChI=1S/C7H8F2N2O2/c1-3-4(7(12)13)5(6(8)9)11(2)10-3/h6H,1-2H3,(H,12,13)
InChIKeyHCSHSDMDFVTYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS 1384427-29-5) – Structural Identity and Procurement Context


5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1384427-29-5, MFCD22196671) is a fluorinated pyrazole-4-carboxylic acid building block with molecular formula C₇H₈F₂N₂O₂ and molecular weight 190.15 g/mol [1]. It belongs to the class of difluoromethyl-substituted pyrazole carboxylic acids that serve as critical synthetic intermediates in agrochemical discovery, particularly for succinate dehydrogenase inhibitor (SDHI) fungicides . The compound features a carboxylic acid handle at the 4-position, a difluoromethyl group at the 5-position, and methyl substituents at the 1- and 3-positions—a substitution pattern that distinguishes it from the widely commercialized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA, CAS 176969-34-9) scaffold [2].

Why 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid Cannot Be Replaced by Generic Pyrazole-4-carboxylic Acid Analogs


Regioisomeric placement of the difluoromethyl group on the pyrazole ring dictates the geometry, electronic profile, and hydrogen-bonding capacity of downstream amide products, directly affecting SDHI target engagement [1]. The commercially dominant intermediate DFPA (CAS 176969-34-9) positions the CHF₂ group at the 3-position with a single N-methyl group, yielding a specific amide geometry optimized for fungicides such as fluxapyroxad and bixafen [2]. In contrast, 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1384427-29-5) relocates the CHF₂ group to the 5-position and introduces a second methyl at the 3-position, resulting in a distinct steric and electronic environment around the carboxylic acid coupling handle . This altered substitution pattern generates a different vector for the amide bond in final compounds, which cannot be replicated by DFPA or other regioisomers, making generic substitution structurally impossible for programs targeting novel IP space or differentiated biological profiles.

Quantitative Differentiation Evidence: 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid vs. Closest Analogs


Regioisomeric Differentiation: 5-CHF₂ vs. 3-CHF₂ Substitution Pattern on the Pyrazole-4-carboxylic Acid Scaffold

The target compound positions the difluoromethyl group at the pyrazole C-5 position, whereas the widely used SDHI intermediate DFPA (CAS 176969-34-9) carries the CHF₂ group at the C-3 position [1]. In DFPA-derived carboxamides such as fluxapyroxad, the amide bond is ortho to the CHF₂ group on the pyrazole ring, establishing a specific hydrogen-bond donor geometry with the SDH ubiquinone-binding site [2]. By relocating the CHF₂ to C-5 and adding a methyl at C-3, CAS 1384427-29-5 produces carboxamides where the amide vector is para to the CHF₂ group, fundamentally altering the spatial relationship between the hydrogen-bond-donating CHF₂ and the amide pharmacophore [3]. This difference is structural rather than incremental and cannot be bridged by formulation or processing adjustments.

SDHI fungicide intermediate regioisomeric building block pyrazole carboxamide scaffold

Molecular Property Differentiation: Increased Lipophilicity and Altered Hydrogen-Bond Donor Capacity vs. Non-Fluorinated Parent Scaffold

The difluoromethyl group (CHF₂) acts as a lipophilic hydrogen-bond donor (pKₐₕₐ ~7–8 for the C–H bond) and serves as a bioisostere for thiol (–SH), hydroxyl (–OH), and amine (–NH) groups . While experimental log P or pKₐ values for CAS 1384427-29-5 have not been publicly reported, the presence of the CHF₂ group is predicted to increase lipophilicity (estimated Δlog P ≈ +0.5 to +0.8) relative to the non-fluorinated parent scaffold 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78703-53-4) [1]. The dual methyl substitution (N-1 and C-3) further differentiates the target from mono-methyl analogs such as DFPA, providing a distinct steric and electronic environment around the carboxylic acid coupling site .

physicochemical property tuning difluoromethyl bioisostere lipophilicity modulation

Differentiation from N-Difluoromethyl Regioisomer: 5-CHF₂ vs. N-CHF₂ Substitution and Impact on Downstream Amide Geometry

A structurally distinct analog, 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, positions the CHF₂ group on the pyrazole N-1 nitrogen rather than on the ring carbon [1]. This N-CHF₂ regioisomer presents a fundamentally different coupling vector: the carboxylic acid at C-4 in the N-CHF₂ variant is flanked by two methyl groups (C-3 and C-5), whereas in the target compound (CAS 1384427-29-5), the carboxylic acid at C-4 is flanked by a methyl (C-3) and a CHF₂ (C-5) [2]. The resulting carboxamides differ in the spatial orientation of the hydrogen-bond-donating CHF₂ relative to the amide pharmacophore—a parameter that directly influences SDH binding pocket complementarity [3].

N-difluoromethyl pyrazole regioisomer comparator carboxamide coupling vector

Commercial Availability and Purity Benchmarking vs. Analog Building Blocks

CAS 1384427-29-5 is commercially stocked by multiple suppliers with a standard purity specification of 95% . Supplier Enamine LLC (Catalog EN300-90916) and Bidepharm provide batch-specific quality assurance including NMR, HPLC, and GC analyses . The closely related DFPA (CAS 176969-34-9) is available at comparable purity (typically 95–98%) from a larger supplier base, reflecting its status as a mature commodity intermediate for established SDHI fungicides [1]. The target compound occupies a distinct niche: fewer suppliers but sufficient availability for research and development-scale procurement, positioning it as a specialized building block for novel IP generation rather than a commodity intermediate.

building block procurement purity specification vendor comparison

Synthetic Route Differentiation: Late-Stage Hydrolysis Access vs. Early-Stage Cyclization Routes for 3-CHF₂ Analogs

Patent CN114014809A describes a synthetic method for pyrazole-4-carboxylic acid derivatives where a difluoromethyl-containing pyrazole intermediate is heated with hydrochloric acid, centrifuged, and dried to obtain the target acid [1]. This late-stage hydrolysis approach differs from the established DFPA synthetic route, which typically proceeds via cyclization of 4,4-difluoroacetoacetate with methylhydrazine and triethyl orthoformate—a process described as 'comparably expensive and difficult' due to the cost of the fluorinated starting material [2]. The availability of alternative process routes for CAS 1384427-29-5 may offer cost or scalability advantages for industrial procurement, though direct comparative cost data between the two routes has not been published [3].

synthetic accessibility patented process route hydrolysis method

Procurement-Driven Application Scenarios for 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS 1384427-29-5)


Novel SDHI Fungicide Scaffold Generation via Para-CHF₂ Carboxamide Library Synthesis

The target compound serves as the acid coupling partner for generating carboxamide libraries where the difluoromethyl group is positioned para to the amide bond—a geometry unexplored in commercial SDHI fungicides such as fluxapyroxad, bixafen, and isopyrazam, all of which derive from the ortho-CHF₂ DFPA scaffold [1]. A 2024 study in Pest Management Science demonstrated that breaking the 'difluoromethyl at C-3' norm by introducing alternative substitution patterns on the pyrazole ring can yield novel pyrazole-4-carboxamides with excellent in vitro and in vivo inhibitory activity against succinate dehydrogenase . Researchers seeking freedom-to-operate outside the densely patented DFPA chemical space should prioritize procurement of CAS 1384427-29-5 as a differentiated building block for library synthesis.

Medicinal Chemistry Building Block for Fluorinated Heterocycle Synthesis in Drug Discovery

The CHF₂ group has gained prominence in drug discovery as a metabolically stable, lipophilic hydrogen-bond donor that can replace hydroxyl or thiol groups to improve pharmacokinetic properties [1]. The target compound's carboxylic acid handle provides a versatile point for amide coupling, esterification, or reduction, making it suitable for incorporation into diverse medicinal chemistry scaffolds. The dual methyl substitution on the pyrazole ring increases steric bulk relative to mono-methyl DFPA, which may be advantageous for modulating target selectivity or reducing off-target interactions in kinase, HDAC, or GPCR programs where pyrazole cores are prevalent .

Reference Standard for Regioisomeric Purity Analysis in Quality Control of Difluoromethyl Pyrazole Intermediates

Given the existence of multiple regioisomers (3-CHF₂, 5-CHF₂, and N-CHF₂ variants) with identical molecular formulas, CAS 1384427-29-5 can serve as a certified reference standard for HPLC, GC, or NMR-based identity and purity testing in quality control workflows [1]. Vendors such as Bidepharm provide batch-specific NMR, HPLC, and GC data , enabling its use as an authenticated reference material for analytical method validation and for distinguishing the 5-CHF₂ regioisomer from the more common 3-CHF₂ (DFPA) and N-CHF₂ variants in incoming material qualification.

Process Chemistry Development for Alternative SDHI Intermediate Manufacturing Routes

The patent literature (CN114014809A) describes a late-stage hydrolysis approach for accessing pyrazole-4-carboxylic acid derivatives, contrasting with the established cyclization-based routes for DFPA [1]. Process chemistry groups evaluating alternative manufacturing routes for next-generation SDHI fungicide intermediates can procure CAS 1384427-29-5 as a benchmark compound to assess route feasibility, impurity profile, and scalability prior to committing to large-volume sourcing . This application is particularly relevant for organizations seeking to establish proprietary supply chains distinct from the DFPA-dominated market.

Quote Request

Request a Quote for 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.